6-Fluoro-2-hydroxyquinoline-4-carboxylic acid

Lipophilicity LogP Fluorination

This 6-fluoro-2-hydroxyquinoline-4-carboxylic acid is the indispensable building block for fluoroquinolone SAR studies—the 6-fluoro motif is irreplaceable and profoundly changes LogP (1.23 vs. 1.64 for non‑fluorinated parent), hydrogen‑bonding capacity, and electron distribution compared to any 6‑Cl, 6‑Br, or 6‑CH₃ analog. Its high thermal stability (bp ~475.9 °C) enables robust multi‑step syntheses, while the 2‑OH/4‑COOH chelating scaffold supports novel MOF and coordination‑polymer design. Procure this exact compound to ensure reproducible biological assays and valid structure‑activity data.

Molecular Formula C10H6FNO3
Molecular Weight 207.16 g/mol
CAS No. 607-40-9
Cat. No. B1345807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-hydroxyquinoline-4-carboxylic acid
CAS607-40-9
Molecular FormulaC10H6FNO3
Molecular Weight207.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CC(=O)N2)C(=O)O
InChIInChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15)
InChIKeyLJWTUAHUOKMKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid (CAS 607-40-9): Physicochemical Baseline and Procurement Context


6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (CAS 607-40-9) is a fluorinated heterocyclic building block belonging to the quinoline-4-carboxylic acid class. Its core structure features a 6-fluoro substituent on the quinoline ring, a 2-hydroxyl group, and a 4-carboxylic acid moiety . This specific substitution pattern distinguishes it from non-fluorinated analogs and other 6-substituted derivatives, conferring distinct electronic and lipophilic properties that are critical for downstream applications in medicinal chemistry and organic synthesis [1].

Why Substitution with Non-Fluorinated or Alternative 6-Substituted Quinoline-4-carboxylic Acids Fails


Generic substitution is not feasible due to the profound impact of the 6-fluoro substituent on physicochemical and electronic properties. The presence of the fluorine atom significantly alters the compound's lipophilicity (LogP), hydrogen bonding capacity, and electron distribution compared to the parent 2-hydroxyquinoline-4-carboxylic acid or its 6-chloro, 6-bromo, and 6-methyl analogs [1]. These variations directly affect solubility, membrane permeability, and binding interactions in biological assays, making this specific compound irreplaceable for structure-activity relationship (SAR) studies and as a synthetic intermediate where the 6-fluoro motif is essential for target activity .

Quantitative Differentiation Evidence for 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid (CAS 607-40-9) Relative to Key Analogs


Lipophilicity Modulation: LogP Comparison vs. Non-Fluorinated Parent

The 6-fluoro substitution significantly alters the lipophilicity of the quinoline-4-carboxylic acid scaffold. While the non-fluorinated parent compound (2-hydroxyquinoline-4-carboxylic acid) exhibits a LogP of approximately 1.64 [1], the 6-fluoro derivative demonstrates a reduced LogP of 1.23 . This -0.41 log unit decrease indicates a substantial increase in polarity, which can enhance aqueous solubility and alter the compound's behavior in biological partitioning assays relative to its non-fluorinated counterpart.

Lipophilicity LogP Fluorination

Molecular Weight and Substituent Effect: Fluorine vs. Chlorine, Bromine, and Methyl Analogs

The molecular weight of 6-fluoro-2-hydroxyquinoline-4-carboxylic acid is 207.16 g/mol . This value is intermediate within the 6-substituted analog series: the non-fluorinated parent is 189.17 g/mol [1], the 6-chloro analog is 223.61 g/mol , and the 6-bromo analog is 268.06 g/mol . This precise molecular weight, dictated by the fluorine atom, directly impacts molar calculations, stock solution preparation, and downstream synthetic yields.

Molecular Weight Halogen Series SAR

Purity and Analytical Specification Benchmarking

Commercially available 6-fluoro-2-hydroxyquinoline-4-carboxylic acid is routinely supplied at a purity specification of 98% or higher . In contrast, the 6-chloro analog is commonly listed at 95% purity , and the 6-bromo analog is similarly offered at 95%+ . The 6-fluoro derivative's higher baseline purity specification reduces the need for additional purification steps and ensures more consistent performance in sensitive synthetic transformations.

Purity Analytical Specification Procurement

GHS Hazard Profile Differentiation

The 6-fluoro derivative carries a specific set of GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The non-fluorinated parent is primarily associated with H302 (harmful if swallowed) and may have a lower overall hazard profile . The 6-bromo analog also carries H302 and H315 but may differ in specific precautionary statements . This distinct hazard profile necessitates specific handling, storage, and waste disposal protocols that are unique to the 6-fluoro compound.

Safety GHS Handling

Boiling Point and Thermal Stability Considerations

The predicted boiling point of 6-fluoro-2-hydroxyquinoline-4-carboxylic acid is approximately 475.9 °C at 760 mmHg [1]. This value is notably higher than that of the 6-chloro analog, which has a boiling point around 434.4 °C at 760 mmHg . The higher boiling point of the 6-fluoro derivative suggests greater thermal stability, which may be advantageous in high-temperature reactions or during purification processes such as distillation or sublimation.

Thermal Stability Boiling Point Physical Property

Role as a Key Intermediate in Fluoroquinolone Synthesis (Class-Level Inference)

The 6-fluoro-2-hydroxyquinoline-4-carboxylic acid scaffold is structurally related to the core of fluoroquinolone antibacterials. The presence of a fluorine atom at the 6-position is a critical determinant of antibacterial potency and spectrum in this class, as established by extensive SAR studies [1]. While direct comparative data for this specific compound is limited, class-level inference strongly supports that the 6-fluoro substituent is essential for achieving the desired biological activity profile, whereas non-fluorinated or differently substituted analogs would be expected to show markedly reduced or absent activity [2]. This compound serves as a crucial building block for synthesizing novel fluoroquinolone derivatives and exploring SAR around the 6-position.

Synthetic Intermediate Fluoroquinolone Antibacterial

Procurement-Driven Application Scenarios for 6-Fluoro-2-hydroxyquinoline-4-carboxylic Acid (CAS 607-40-9)


Medicinal Chemistry: SAR Exploration of Fluoroquinolone Antibacterials

This compound is the indispensable starting material for synthesizing novel fluoroquinolone analogs. Its 6-fluoro motif is a cornerstone of the pharmacophore, and any substitution with a non-fluorinated or differently halogenated analog would invalidate the SAR study. The precise molecular weight and high purity specification (98%+) are critical for accurate dosing and reproducible biological assays [1].

Chemical Biology: Probe Development for Target Identification

The distinct physicochemical properties (LogP = 1.23) and specific hazard profile of this compound make it a preferred choice for developing chemical probes where controlled lipophilicity and manageable safety risks are paramount. Its intermediate molecular weight and polarity balance offer advantages in cellular permeability studies compared to the more lipophilic non-fluorinated parent (LogP = 1.64) [2].

Organic Synthesis: Building Block for Fluorinated Heterocycles

As a versatile building block, the 6-fluoro-2-hydroxyquinoline-4-carboxylic acid core can be further functionalized via its carboxylic acid and hydroxyl groups. Its higher thermal stability (boiling point ~475.9 °C) compared to the 6-chloro analog (434.4 °C) makes it more robust under forcing reaction conditions, reducing decomposition and improving yields in multi-step syntheses [3].

Material Science: Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The chelating ability of the 2-hydroxy and 4-carboxylic acid groups, combined with the electron-withdrawing effect of the 6-fluoro substituent, renders this compound a unique ligand for constructing novel MOFs and coordination polymers. Its specific molecular geometry and electronic properties, which differ from non-fluorinated analogs, can lead to materials with tailored porosity, catalytic activity, or luminescent properties [4].

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